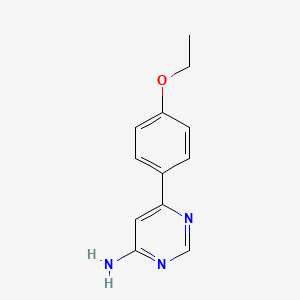

6-(4-Ethoxyphenyl)pyrimidin-4-amine

Description

6-(4-Ethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-ethoxyphenyl substituent at the 6-position and an amine group at the 4-position. This compound belongs to a broader class of pyrimidin-4-amine derivatives, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The ethoxy group (-OCH₂CH₃) contributes to the molecule’s hydrophobicity and electronic properties, influencing its interaction with biological targets .

Properties

IUPAC Name |

6-(4-ethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZUUOZXGSOBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-amino-6-chloropyrimidine Intermediate

- Reactants: 4,6-dichloropyrimidine, ammonia or aminated compounds, water.

- Conditions: Normal atmospheric pressure; temperature controlled between 30–60 °C.

- Molar Ratios: 4,6-dichloropyrimidine to water is 1:16–33; 4,6-dichloropyrimidine to ammonia or amine is 1:2–8.

- Process: The 4,6-dichloropyrimidine is mixed with water and warmed to 30–60 °C. Ammonia gas or an amine containing at least one free hydrogen atom is bubbled through the mixture under stirring. The reaction proceeds until residual 4,6-dichloropyrimidine is below 0.1% by HPLC peak area.

- Isolation: After completion, the mixture is cooled to 4 °C for crystallization, followed by filtration and drying to obtain the 4-amino-6-chloropyrimidine intermediate.

- Yield and Purity: Yields typically range from 89–92%, with purity above 99% and minimal impurities due to controlled temperature and reaction time.

Step 2: Synthesis of 6-(4-Ethoxyphenyl)pyrimidin-4-amine

- Reactants: 4-amino-6-chloropyrimidine intermediate, ethanol (or 4-ethoxyphenol derivative), alkaline catalyst (e.g., sodium hydroxide).

- Conditions: Reflux temperature between 60–90 °C.

- Molar Ratios: Alcohol to intermediate ratio of 10–50:1; alkaline catalyst to intermediate ratio of 1–4:1.

- Process: The intermediate is reacted with ethanol and an alkaline catalyst under reflux. The reaction continues until residual intermediate is below 0.1% by HPLC. After reaction completion, the mixture is concentrated under reduced pressure to recover ethanol, then dissolved in water, and the pH is adjusted to 4–7 using mineral acid (hydrochloric or sulfuric acid).

- Isolation: The solution is cooled to induce crystallization, followed by filtration, washing, and drying to obtain the final product.

- Yield and Purity: Yields around 90–92% with purity exceeding 99%. Impurities such as unreacted intermediate or side products are minimized by strict temperature control and purification steps.

Reaction Equations and Mechanism

| Step | Reaction | Description |

|---|---|---|

| 1 | 4,6-dichloropyrimidine + NH3 → 4-amino-6-chloropyrimidine + HCl | Ammonolysis selectively replaces chlorine at the 4-position with amino group. |

| 2 | 4-amino-6-chloropyrimidine + C2H5OH + NaOH → 6-(4-ethoxyphenyl)pyrimidin-4-amine + NaCl + H2O | Nucleophilic substitution of chlorine at 6-position by ethoxy group under alkaline reflux. |

Experimental Data Summary

| Parameter | Step 1 (Ammonolysis) | Step 2 (Alkoxylation) |

|---|---|---|

| Temperature | 50–60 °C | 60–90 °C (reflux) |

| Pressure | Atmospheric | Atmospheric |

| Reaction Time | Until residual <0.1% (HPLC) | Until residual <0.1% (HPLC) |

| Molar Ratios | DCP:NH3 = 1:2–8; DCP:H2O = 1:16–33 | Alcohol:Intermediate = 10–50:1; Alkali:Intermediate = 1–4:1 |

| Yield (%) | 89–92% | 90–92% |

| Purity (%) | >99% (HPLC) | >99% (HPLC) |

| Main Impurities | Minor di-substituted pyrimidines | Residual intermediate, minimized by pH adjustment and crystallization |

Notes on Process Optimization and Industrial Suitability

- Temperature Control: Critical in both steps to minimize impurities and maximize yield.

- Catalyst Selection: Alkali metal hydroxides (e.g., NaOH) are preferred for the alkoxylation step for their efficiency and cost-effectiveness.

- Solvent Recovery: Alcohols used can be recovered and recycled if moisture content is below 2%, enhancing green chemistry credentials.

- Purification: Crystallization and washing steps are essential to achieve high purity suitable for pharmaceutical applications.

- Scalability: The method has been demonstrated in laboratory (500 mL to 20 L reactors) and is suitable for industrial scale due to mild conditions and straightforward operations.

Additional Synthetic Routes and Variations

While the main route involves 4,6-dichloropyrimidine, alternative methods reported in literature include:

Cyclization of chalcone derivatives with guanidine hydrochloride under reflux in ethanol to form substituted pyrimidines, followed by functional group modifications to introduce the ethoxyphenyl moiety. However, these methods are less direct and often yield lower overall efficiency for this specific compound.

Use of palladium-catalyzed cross-coupling reactions for arylation at the 6-position, though these require more complex catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Ethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of amines or other reduced derivatives.

Substitution: Introduction of various alkyl or aryl groups at the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Ethoxyphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development.

Medicine: Due to its biological activity, 6-(4-Ethoxyphenyl)pyrimidin-4-amine is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(4-Ethoxyphenyl)pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects

- 2,5-Dichloro-N-(4-ethoxyphenyl)pyrimidin-4-amine (b8): This analogue () introduces chlorine atoms at the 2- and 5-positions of the pyrimidine ring. In contrast, 6-(4-Ethoxyphenyl)pyrimidin-4-amine lacks these halogens, resulting in a more electron-rich aromatic system. The ethoxyphenyl group in both compounds contributes to π-π stacking interactions, but the absence of Cl in the target compound may reduce toxicity and alter metabolic stability .

4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 54806-94-9) :

This compound () swaps the positions of the ethoxy and amine groups, placing ethoxy at the 4-position and a methoxyphenyl group at the 6-position. The methoxy group (-OCH₃) is smaller and less lipophilic than ethoxy, which could influence solubility and binding affinity. The altered substitution pattern also modifies the molecule’s dipole moment and hydrogen-bonding capacity .

Functional Group Additions

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: This derivative () incorporates a fluorophenyl group at the 4-position and a methyl-substituted ethoxyanilino side chain at the 5-position. The fluorine atom’s electronegativity enhances binding to hydrophobic pockets in enzymes, while the methyl group increases steric bulk.

Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties :

Compounds like U7 and U8 () replace the ethoxyphenyl group with a trifluoromethyl-oxadiazole moiety. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, enhancing resistance to metabolic degradation. These derivatives exhibit potent pesticidal activity (e.g., LC₅₀ = 3.57 mg/L against Mythimna separata), whereas the biological data for 6-(4-Ethoxyphenyl)pyrimidin-4-amine remain unexplored .

Pesticidal and Fungicidal Activity

- The trifluoromethyl-oxadiazole derivatives () demonstrate broad-spectrum activity, with EC₅₀ values as low as 3.18 mg/L against Pseudoperonospora cubensis. Their mode of action involves acetylcholinesterase (AChE) inhibition (enzyme activity: 0.215 U/mg prot for U7). In contrast, 6-(4-Ethoxyphenyl)pyrimidin-4-amine’s lack of electronegative substituents (e.g., -CF₃ or Cl) may limit similar bioactivity .

Structural Basis for Target Binding

- The crystal structure of 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () reveals intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing dimer formation via π-π stacking (centroid distance: 3.692 Å). The target compound’s simpler structure may exhibit weaker intermolecular interactions, affecting crystallinity and formulation stability .

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Water Solubility | Key Substituents |

|---|---|---|---|---|

| 6-(4-Ethoxyphenyl)pyrimidin-4-amine | ~229.3 | 2.8 | Low | 4-Ethoxyphenyl, NH₂ at C4 |

| 2,5-Dichloro-N-(4-ethoxyphenyl)pyrimidin-4-amine | 284.0 | 3.5 | Very low | Cl at C2/C5, NH₂ at C4 |

| 4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine | 245.3 | 2.3 | Moderate | OCH₃ at C6, OCH₂CH₃ at C4 |

| U7 (trifluoromethyl-oxadiazole derivative) | ~440.6 | 4.1 | Very low | -CF₃, oxadiazole, NH₂ at C4 |

*Estimated using fragment-based methods.

Key Research Findings and Gaps

- Activity Gaps : While analogues with halogen or trifluoromethyl groups show pesticidal and enzyme-inhibitory activity, 6-(4-Ethoxyphenyl)pyrimidin-4-amine’s biological profile is underexplored.

- Structural Insights : Crystallographic data () highlight the importance of substituent geometry on molecular packing, which could guide optimization for drug delivery .

- Synthetic Accessibility : The target compound’s simpler structure offers advantages in scalable synthesis compared to more complex derivatives (e.g., U7) .

Biological Activity

6-(4-Ethoxyphenyl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of 6-(4-Ethoxyphenyl)pyrimidin-4-amine is characterized by a pyrimidine ring substituted with an ethoxyphenyl group at the 6-position. The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with ethoxy-substituted phenyl amines under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(4-Ethoxyphenyl)pyrimidin-4-amine. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrates significant activity against gastric adenocarcinoma with an IC50 value of approximately 53.02 µM .

Table 1: Anticancer Activity of 6-(4-Ethoxyphenyl)pyrimidin-4-amine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Gastric Adenocarcinoma | 53.02 |

| HeLa | Not specified |

| K562 | Not specified |

| CFPAC | Not specified |

In comparative studies, derivatives of this compound have shown enhanced cytotoxicity when modified, indicating that structural variations can significantly influence biological activity.

Antimicrobial Activity

In addition to its anticancer properties, 6-(4-Ethoxyphenyl)pyrimidin-4-amine exhibits antimicrobial effects. It has been tested against various bacterial strains, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MIC) reported at 16 µg/mL and minimum bactericidal concentrations (MBC) at 32 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Bacterial Strain A | 16 | 32 |

| Bacterial Strain B | Not specified | Not specified |

The mechanism by which 6-(4-Ethoxyphenyl)pyrimidin-4-amine exerts its biological effects is an area of ongoing research. Preliminary findings suggest that the compound may interact with specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. Additionally, studies indicate that it may affect cellular signaling pathways associated with tumor growth and survival.

Case Studies

A case study involving the use of pyrimidine derivatives, including 6-(4-Ethoxyphenyl)pyrimidin-4-amine, demonstrated promising results in preclinical models. The study highlighted the compound's ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Another study focused on structural modifications to enhance the pharmacological profile of similar compounds, suggesting that introducing specific substituents can improve both efficacy and selectivity against target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.